molecular formula C9H14N4O2 B13628957 Rel-1-((1S,2R)-2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid

Rel-1-((1S,2R)-2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13628957
M. Wt: 210.23 g/mol
InChI Key: USDAAMDNRSTFAP-SVRRBLITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid: is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexyl ring, an amino group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the cyclohexyl ring: The cyclohexyl ring can be introduced through a nucleophilic substitution reaction.

    Amination: The amino group is introduced through a reductive amination reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential as a therapeutic agent.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of new materials.
  • Applied in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The triazole ring and amino group play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
  • rac-1-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness:

  • The presence of the cyclohexyl ring and the specific stereochemistry of the compound contribute to its unique properties.
  • The combination of the triazole ring and amino group provides a versatile platform for various chemical reactions and interactions.

This detailed article provides a comprehensive overview of rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

1-[(1S,2R)-2-aminocyclohexyl]triazole-4-carboxylic acid

InChI

InChI=1S/C9H14N4O2/c10-6-3-1-2-4-8(6)13-5-7(9(14)15)11-12-13/h5-6,8H,1-4,10H2,(H,14,15)/t6-,8+/m1/s1

InChI Key

USDAAMDNRSTFAP-SVRRBLITSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)N)N2C=C(N=N2)C(=O)O

Canonical SMILES

C1CCC(C(C1)N)N2C=C(N=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.